2,2',2''-Nitrilotriethanol citrate
Description
Chemical Identity: 2,2',2''-Nitrilotriethanol citrate (CAS: 29340-81-6), also known as triethanolamine citrate, is a citrate salt of triethanolamine (TEA). Its molecular formula is C₁₂H₂₃NO₁₀, with a molecular weight of 341.31 g/mol . Structurally, it consists of a triethanolamine backbone bound to a citrate anion, enabling versatile applications in buffering, chelation, and emulsification.
Properties
CAS No. |
29340-81-6 |
|---|---|
Molecular Formula |
C12H23NO10 |
Molecular Weight |
341.31 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H15NO3.C6H8O7/c8-4-1-7(2-5-9)3-6-10;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-10H,1-6H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
QHXBZNOJMIQGER-UHFFFAOYSA-N |
SMILES |
C(CO)N(CCO)CCO.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
C(CO)N(CCO)CCO.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Other CAS No. |
57155-85-8 29340-81-6 |
physical_description |
Liquid |
Pictograms |
Irritant |
Related CAS |
102-71-6 (Parent) |
Synonyms |
2,2',2''-nitrilotriethanol triethanolamine triethanolamine acetate triethanolamine citrate triethanolamine citrate (1:1) triethanolamine copper salt triethanolamine hydrochloride triethanolamine iodohydrate triethanolamine maleate triethanolamine phosphate triethanolamine sulfate triethanolamine sulfate (2:1) triethanolamine sulfite (1:1) triethanolamine tartrate (1:1), (R-(R*,R*))-isomer triethanolamine titanium salt triethanolammonium chloride trolamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Triethanolamine (TEA) Salts
Triethanolamine Stearate
- Formula: C₂₄H₅₁NO₄ (CAS: 102-71-6 derivative).
- Applications : Emulsifier in cosmetics and pharmaceuticals; stabilizes oil-water interfaces .
- Key Difference : Unlike the citrate salt, stearate lacks chelating properties due to its fatty acid component.
Triethanolamine Borate
- Formula: C₆H₁₂BNO₃ (CAS: 122-55-4).
- Applications : Lubricant additive and corrosion inhibitor; forms stable complexes with boron .
- Key Difference : Borate’s coordination with boron enhances thermal stability, whereas citrate’s carboxylate groups enable metal chelation .
EDTA-Triethanolamine Complex
Functional Analogues: Bis-Tris
Bis-Tris (2,2-Bis(hydroxymethyl)-2,2',2''-nitrilotriethanol)
Surfactant Derivatives
TEA-Laurate
- Formula: C₁₈H₃₇NO₄ (CAS: 2224-49-9).
- Applications : Emulsifier in detergents and skincare products .
- Key Difference : Laurate’s hydrophobic tail prioritizes surface tension reduction, unlike citrate’s hydrophilic, chelation-driven functionality .
Octanoic Acid-TEA Compound
Comparative Data Table
Research Findings and Industrial Relevance
- Energy Storage : Bis-Tris outperforms citrate derivatives in redox flow batteries, achieving 73% energy efficiency over 250 cycles .
- Biochemistry: TEA citrate’s compatibility with EPR spectroscopy makes it ideal for studying hemoglobin-NO interactions .
- Cosmetics : TEA citrate derivatives (e.g., TEA-laurate) are less irritating than sulfated alternatives, enhancing formulation safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
